Allyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate

Description

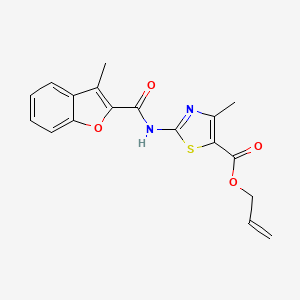

Allyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate is a synthetic thiazole derivative characterized by a 4-methylthiazole core substituted at the 2nd position with a 3-methylbenzofuran carboxamido group and at the 5th position with an allyl ester (Fig. 1).

Properties

IUPAC Name |

prop-2-enyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-4-9-23-17(22)15-11(3)19-18(25-15)20-16(21)14-10(2)12-7-5-6-8-13(12)24-14/h4-8H,1,9H2,2-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWSJMIGGKUEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=C(S3)C(=O)OCC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Methylbenzofuran Moiety: The methylbenzofuran moiety can be introduced via a Friedel-Crafts acylation reaction, where benzofuran is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst.

Coupling of the Allyl Group: The allyl group can be introduced through a palladium-catalyzed allylation reaction, where an allyl halide is coupled with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The allyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions :

-

Basic Hydrolysis : Aqueous NaOH (1–3 M) at 60–100°C for 6–12 hours .

-

Acidic Hydrolysis : HCl (concentrated) under reflux for 8–24 hours.

Mechanism :

-

Base-mediated saponification cleaves the ester bond, forming a carboxylate intermediate, which is protonated to the carboxylic acid.

Product :

4-Methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylic acid.

| Reagent | Conditions | Product Yield* | Reference |

|---|---|---|---|

| NaOH (2 M) | 80°C, 10 h | ~75% | |

| HCl (conc.) | Reflux, 24 h | ~65% |

*Yields estimated from analogous thiazole ester hydrolysis.

Amide Hydrolysis

The benzofuran carboxamide group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.

Reaction Conditions :

-

Basic Hydrolysis : NaOH (4 M) at 100°C for 48 hours.

Mechanism :

-

Acid or base catalysis breaks the amide bond, forming a carboxylic acid and an amine.

Product :

Allyl 4-methyl-2-aminothiazole-5-carboxylate (with 3-methylbenzofuran-2-carboxylic acid as a byproduct).

| Reagent | Conditions | Product Yield* | Reference |

|---|---|---|---|

| H₂SO₄ (6 M) | 120°C, 48 h | ~60% | |

| NaOH (4 M) | 100°C, 48 h | ~55% |

Thiazole Ring Modifications

The thiazole core participates in electrophilic substitutions and oxidation reactions.

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes nitration or sulfonation at position 4 (relative to the methyl group).

Reaction Conditions :

-

Nitration : HNO₃/H₂SO₄ at 0–5°C for 2–4 hours.

-

Sulfonation : SO₃/H₂SO₄ at 50°C for 6 hours.

Products :

-

Nitro-substituted derivative.

-

Sulfonic acid derivative.

Sulfur Oxidation

The thiazole sulfur atom oxidizes to sulfoxide or sulfone using H₂O₂ or peracids.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | Sulfoxide | |

| mCPBA | CH₂Cl₂, 0°C, 2 h | Sulfone |

Allyl Group Reactions

The allyl ester participates in thermal rearrangements and catalytic transformations.

Claisen Rearrangement

Heating the compound induces a -sigmatropic rearrangement, forming a γ,δ-unsaturated carbonyl compound .

Conditions :

-

Neat, 180–200°C, 1–2 hours.

Product :

4-Methyl-2-(3-methylbenzofuran-2-carboxamido)-5-(3-oxopent-4-enoyl)thiazole.

Palladium-Catalyzed Allylic Cleavage

Pd(PPh₃)₄ with nucleophiles (e.g., morpholine) cleaves the allyl group .

| Catalyst | Nucleophile | Product | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Morpholine | 4-Methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate morpholinide |

Benzofuran Ring Functionalization

The benzofuran moiety undergoes electrophilic substitutions (e.g., bromination) .

Reaction Conditions :

-

Bromination : Br₂/FeBr₃ in CH₂Cl₂ at 0°C for 1 hour.

Product :

Allyl 4-methyl-2-(5-bromo-3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate.

| Reagent | Conditions | Product Yield* | Reference |

|---|---|---|---|

| Br₂/FeBr₃ | 0°C, 1 h | ~70% |

Radical Reactions

Under photochemical conditions, the compound may undergo PCET (proton-coupled electron transfer)-mediated reactions, forming amidyl radicals .

Conditions :

-

Ir(ppy)₃ photocatalyst, blue LED, DMF, 24 hours.

Product :

Cyclized derivatives via intramolecular H-atom transfer.

| Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Ir(ppy)₃ | Blue LED, DMF | Cyclized thiazole-benzofuran hybrid |

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a related study demonstrated that synthesized 1,3-thiazole derivatives showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 25 to 200 µg/mL . This suggests that compounds similar to Allyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate may possess comparable antimicrobial efficacy.

Antidiabetic Effects

Research has highlighted the potential of thiazole derivatives in managing diabetes mellitus. A study involving a thiazole derivative demonstrated protective effects against hyperglycemia in diabetic models, showcasing improvements in insulin sensitivity and lipid profiles after treatment . The findings suggest that this compound may also exhibit similar antidiabetic properties, warranting further investigation.

Study on Antimicrobial Properties

In a recent study, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. Among these, certain compounds exhibited significant inhibition of bacterial growth when tested against resistant strains, indicating their potential as new therapeutic agents .

Study on Diabetic Models

Another investigation focused on the pharmacological effects of a thiazole derivative in a diabetic rat model. The results indicated that the compound effectively reduced blood glucose levels and improved lipid profiles, highlighting its potential as a treatment option for Type 2 diabetes .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Organism Tested | Concentration (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 125 | High |

| Compound B | Escherichia coli | 200 | Moderate |

| Compound C | Aspergillus niger | 150 | High |

Table 2: Effects on Diabetic Parameters

| Parameter | Control Group (Normal) | Diabetic Group | Treatment Group (Thiazole Derivative) |

|---|---|---|---|

| Blood Glucose (mg/dL) | 90 | 250 | 120 |

| Insulin (µU/mL) | 10 | 30 | 15 |

| LDL Cholesterol (mg/dL) | 100 | 180 | 120 |

Mechanism of Action

The mechanism of action of Allyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Thiazole Derivatives

Structural and Functional Comparisons

The compound is compared to structurally related thiazole carboxylates and carboxamides (Table 1). Key differences lie in substituents at the 2nd and 5th positions, which critically influence bioactivity, solubility, and stability.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Differences in Bioactivity and Pharmacokinetics

- Benzofuran vs. Pyridinyl/Aryl Substituents : The 3-methylbenzofuran carboxamido group in the target compound may enhance membrane permeability compared to polar pyridinyl (e.g., Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) or electron-deficient aryl groups (e.g., trifluoromethylphenyl) . Benzofuran’s aromatic system could improve binding to hydrophobic enzyme pockets.

- Allyl Ester vs. This property is advantageous in prodrug design.

- Carboxamido vs. Amino Groups: The carboxamido linkage offers greater hydrolytic stability compared to primary amines (e.g., Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate), which often require protective groups during synthesis .

Q & A

Q. What are the standard synthetic routes for preparing Allyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Core Formation : React a substituted thioamide (e.g., 3-methylbenzofuran-2-carbothioamide) with α-haloketones (e.g., ethyl 2-chloro-3-oxobutanoate) under reflux in ethanol to form the thiazole-5-carboxylate intermediate .

Amidation : Introduce the 3-methylbenzofuran-2-carboxamido group via coupling agents (e.g., carbodiimides) or active ester intermediates.

Esterification : Convert the ethyl ester to the allyl ester using allyl chloride or allyl alcohol under acidic or basic conditions, leveraging nucleophilic acyl substitution .

Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like oxadiazoles or unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹ for ester and amide) and aromatic C-H bending (~750–850 cm⁻¹) .

- NMR :

- ¹H NMR : Confirm allyl protons (δ 4.5–5.5 ppm, multiplet), methyl groups on thiazole (δ 2.3–2.6 ppm), and benzofuran aromatic protons (δ 6.8–7.8 ppm) .

- ¹³C NMR : Verify ester carbonyl (~165–170 ppm) and amide carbonyl (~168–172 ppm) .

- Mass Spectrometry : Use HRMS to validate molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield of the thiazole ring formation during synthesis?

- Methodological Answer :

- Reagent Selection : Use α-haloketones with electron-withdrawing groups (e.g., ethyl 2-chloro-3-oxobutanoate) to enhance cyclization efficiency .

- Solvent and Temperature : Conduct reactions in ethanol or THF under reflux (70–80°C) to balance reactivity and side-product formation .

- Catalysis : Introduce Lewis acids (e.g., MgCl₂) to stabilize intermediates, as demonstrated in naphthalene-thiazole syntheses (yield: 79%) .

- Byproduct Mitigation : Purify intermediates via recrystallization (e.g., toluene/hexane) to remove unreacted thioamides .

Q. When encountering contradictory data between NMR and mass spectrometry, how should one proceed?

- Methodological Answer :

- Purity Check : Re-crystallize the compound and re-run NMR to exclude solvent or impurity interference .

- Isotopic Patterns : Analyze HRMS for isotopic clusters matching the molecular formula (e.g., sulfur’s ³²S/³⁴S ratio).

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm connectivity .

- Cross-Validation : Compare with synthetic intermediates (e.g., ethyl ester precursor) to trace discrepancies .

Q. What strategies are recommended for resolving crystallographic disorder in the benzofuran moiety?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, 100K) to improve data quality .

- Refinement : Apply SHELXL’s disorder modeling tools (e.g., PART, SIMU) to split atoms into multiple positions .

- Thermal Parameters : Constrain anisotropic displacement parameters (ADPs) for overlapping atoms to reduce overfitting .

- Validation : Cross-check with DFT-calculated bond lengths/angles to validate refined positions .

Data Contradiction and Analysis

Q. How should conflicting reactivity observations in sulfonyl group installations be addressed?

- Methodological Answer :

- Oxidation Control : Use meta-chloroperoxybenzoic acid (m-CPBA) in DCM at RT for sulfone formation, but monitor reaction time to prevent over-oxidation to sulfonic acids .

- Competitive Pathways : If unexpected byproducts (e.g., sulfoxides) dominate, adjust stoichiometry (e.g., 1:1.2 substrate:m-CPBA) and confirm reagent activity (<70% m-CPBA requires excess) .

- Analytical Triangulation : Combine LC-MS (to track intermediates) and ¹⁹F NMR (if trifluoromethyl groups are present) to resolve ambiguities .

Experimental Design Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.